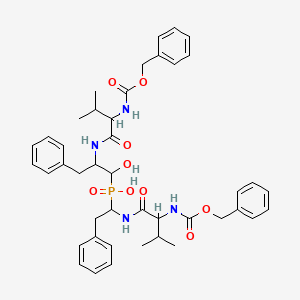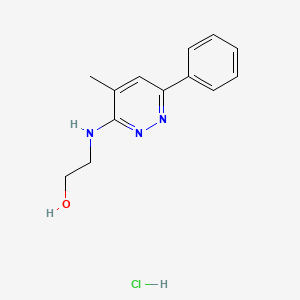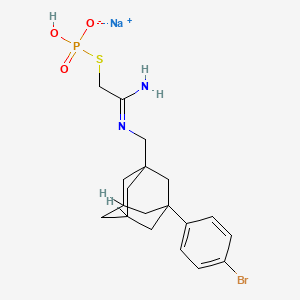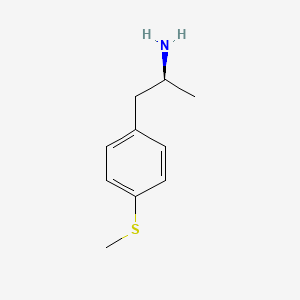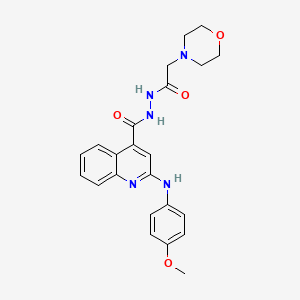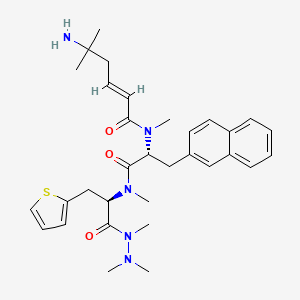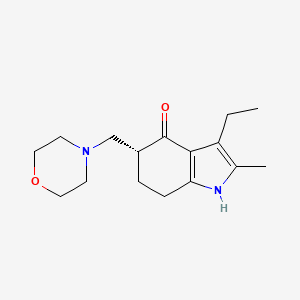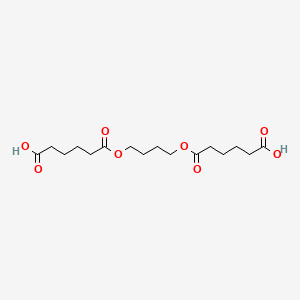
1,4-Butylene glycol diadipate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Butylene glycol diadipate is a chemical compound with the molecular formula C16H26O8. It is a type of polyester formed by the reaction of 1,4-butanediol and adipic acid. This compound is known for its flexibility, biodegradability, and excellent mechanical properties, making it a valuable material in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Butylene glycol diadipate is synthesized through a polycondensation reaction between 1,4-butanediol and adipic acid. The reaction typically occurs under high temperature and vacuum conditions to remove water formed during the reaction. The process involves heating the reactants to around 180-200°C in the presence of a catalyst, such as tetrabutyl titanate or stannous octanoate .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous polycondensation processes. The reactants are fed into a reactor where they undergo esterification and polycondensation. The resulting polymer is then extruded, cooled, and pelletized for further use .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Butylene glycol diadipate undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Breakdown into its monomers in the presence of water and catalysts.
Transesterification: Exchange of ester groups with other alcohols.
Common Reagents and Conditions
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Hydrolysis: Acidic or basic conditions with catalysts such as hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts like sodium methoxide or titanium alkoxides.
Major Products Formed
Esterification: Formation of various esters depending on the alcohol used.
Hydrolysis: Formation of 1,4-butanediol and adipic acid.
Transesterification: Formation of new esters with different alcohol groups.
Applications De Recherche Scientifique
1,4-Butylene glycol diadipate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of biodegradable polymers and copolymers.
Biology: Studied for its biocompatibility and biodegradability, making it suitable for biomedical applications such as drug delivery systems and tissue engineering.
Medicine: Investigated for its potential use in medical devices and implants due to its flexibility and biocompatibility.
Industry: Utilized in the production of flexible packaging materials, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of 1,4-butylene glycol diadipate involves its ability to form flexible and biodegradable polymers. The molecular structure allows for the formation of long polymer chains with ester linkages, which can be broken down by hydrolytic and enzymatic processes. This biodegradability is a key feature that makes it suitable for various applications, particularly in environmentally friendly materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(ethylene adipate): Formed by the reaction of ethylene glycol and adipic acid. It has similar biodegradability but different mechanical properties.
Poly(propylene glycol adipate): Formed by the reaction of propylene glycol and adipic acid. It has different flexibility and thermal properties.
Poly(1,6-hexanediol adipate): Formed by the reaction of 1,6-hexanediol and adipic acid.
Uniqueness
1,4-Butylene glycol diadipate is unique due to its balance of flexibility, biodegradability, and mechanical strength. Its specific molecular structure allows for a wide range of applications, particularly in areas where both flexibility and environmental sustainability are important .
Propriétés
Numéro CAS |
53212-17-2 |
|---|---|
Formule moléculaire |
C16H26O8 |
Poids moléculaire |
346.37 g/mol |
Nom IUPAC |
6-[4-(5-carboxypentanoyloxy)butoxy]-6-oxohexanoic acid |
InChI |
InChI=1S/C16H26O8/c17-13(18)7-1-3-9-15(21)23-11-5-6-12-24-16(22)10-4-2-8-14(19)20/h1-12H2,(H,17,18)(H,19,20) |
Clé InChI |
LERHUIIYMDMWNC-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)OCCCCOC(=O)CCCCC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


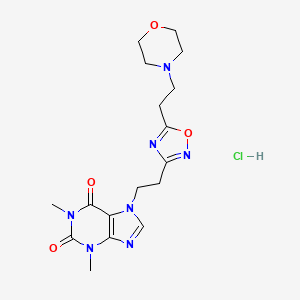
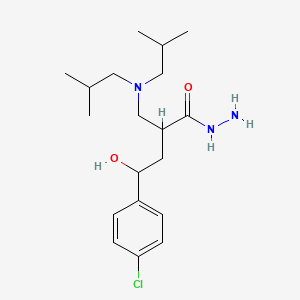

![heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate;[(2R)-1-oxo-1-prop-2-ynoxypropan-2-yl] (2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate](/img/structure/B12757673.png)
